3-Aminodecanoic acid hydrochloride

3-Aminodecanoic acid hydrochloride (CAS 2093859-35-7) is the hydrochloride salt of a C10 β-amino acid (3-aminodecanoic acid; molecular formula C₁₀H₂₁NO₂·HCl, MW 223.74 g/mol). The free base form carries a chiral center at the C3 position, existing as racemic (DL), (3R), and (3S) enantiomers.

Molecular Formula C10H22ClNO2
Molecular Weight 223.74
CAS No. 2093859-35-7
Cat. No. B2484717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminodecanoic acid hydrochloride
CAS2093859-35-7
Molecular FormulaC10H22ClNO2
Molecular Weight223.74
Structural Identifiers
SMILESCCCCCCCC(CC(=O)O)N.Cl
InChIInChI=1S/C10H21NO2.ClH/c1-2-3-4-5-6-7-9(11)8-10(12)13;/h9H,2-8,11H2,1H3,(H,12,13);1H
InChIKeyYPENOVXQJQMNTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminodecanoic Acid Hydrochloride (CAS 2093859-35-7): A C10 β-Amino Acid Building Block for Non-Ribosomal Peptide and Bioactive Molecule Research


3-Aminodecanoic acid hydrochloride (CAS 2093859-35-7) is the hydrochloride salt of a C10 β-amino acid (3-aminodecanoic acid; molecular formula C₁₀H₂₁NO₂·HCl, MW 223.74 g/mol) . The free base form carries a chiral center at the C3 position, existing as racemic (DL), (3R), and (3S) enantiomers [1]. This non-proteinogenic amino acid is structurally classified as a β-amino acid, where the amino group resides on the β-carbon (C3) rather than the α-carbon (C2), fundamentally distinguishing it from standard α-amino acids [2]. The compound is recognized as a key structural residue in multiple classes of cyanobacterial non-ribosomal peptides, including the antifungal lobocyclamides and laxaphycins, and the angiotensin-converting enzyme (ACE) inhibitor family microginins [3]. The hydrochloride salt form is commercially supplied at ≥95% purity for research use, offering enhanced solubility in polar solvents relative to the free base .

β-Amino acid building block for non-ribosomal peptide (NRPS) research
Chiral center supports stereochemical studies (racemic and single enantiomers)
Hydrochloride salt for aqueous coupling workflow compatibility

Explicit Limitation Declaration


IMPORTANT CAVEAT: 3-Aminodecanoic acid hydrochloride is a specialized research chemical with extremely limited published head-to-head comparative data. No study was identified that directly compares the free acid, different salt forms, or positional isomers (e.g., 2-amino vs. 3-amino) in a single controlled experiment yielding quantitative differential endpoints. Furthermore, no study was identified that quantitatively compares different chain-length homologs (C8 3-aminooctanoic vs. C10 3-aminodecanoic vs. C12 3-aminododecanoic acid) under identical assay conditions. The evidence below is derived from cross-study comparisons, class-level inference from β-amino acid literature, and structural differentiation logic. Users should interpret all differentiation claims with appropriate caution and verify key properties experimentally.

Positional isomer mismatch
2-Amino acid yields conventional α-peptide backbone; β-peptide proteolytic stability may not transfer.
Chain-length specificity
NRPS modules discriminate C8/C10/C12; substrate incorporation may fail with non-cognate chain length.
Enantiomeric composition
Racemate may show reduced or altered ACE inhibition vs. (3R)-enantiomer; stereospecific studies require single enantiomer.

Why 3-Aminodecanoic Acid Hydrochloride Cannot Be Simply Substituted by Other Aminocarboxylic Acids in Research Procurement


Quantitative Differentiation Evidence for 3-Aminodecanoic Acid Hydrochloride (CAS 2093859-35-7) Relative to Closest Analogs


Application
Selection Property
Validation Focus
Non-ribosomal peptide biosynthesis research
C10 β-amino acid residue
NRPS incorporation fidelity / chain-length specificity
Protease-resistant peptide design
β-Peptide backbone
Proteolytic stability under assay conditions
Solid-phase peptide synthesis (SPPS)
Hydrochloride salt solubility
Coupling efficiency in aqueous media
ACE inhibition research
(3R)-enantiomer purity
Stereospecific ACE binding and inhibition
Antifungal lipopeptide total synthesis
C10 lipopeptide scaffold
In vitro activity against Candida spp.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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